molecular formula C10H10F2O B7973375 1-(3,4-Dimethylphenyl)-2,2-difluoroethanone

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone

Cat. No.: B7973375
M. Wt: 184.18 g/mol
InChI Key: PCGAEMKEFNCVQU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a difluoroethanone group attached to a 3,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-2,2-difluoroethanone typically involves the reaction of 3,4-dimethylbenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a catalyst such as palladium in a Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs. The choice of solvents and catalysts is crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 3,4-dimethylbenzoic acid.

    Reduction: Formation of 1-(3,4-dimethylphenyl)-2,2-difluoroethanol.

    Substitution: Formation of halogenated derivatives such as 1-(3,4-dimethylphenyl)-2,2-difluoro-4-bromoethanone.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The difluoroethanone group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The aromatic ring can also engage in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)ethanone: Lacks the difluoro group, leading to different chemical properties and reactivity.

    1-(3,4-Dimethylphenyl)-2-fluoroethanone: Contains only one fluorine atom, resulting in distinct physical and chemical characteristics.

    1-(3,4-Dimethylphenyl)-2,2-dichloroethanone:

Uniqueness

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior and interactions. The difluoro group enhances the compound’s stability and can affect its biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-6-3-4-8(5-7(6)2)9(13)10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGAEMKEFNCVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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